molecular formula C22H34N4O3 B2898366 N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 906150-60-5

N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2898366
M. Wt: 402.539
InChI Key: QYQCXCAJFNQCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, also known as JNJ-40411813, is a novel and potent antagonist of the orexin-1 receptor. Orexins are neuropeptides that play a crucial role in regulating wakefulness and arousal, and orexin receptor antagonists have been explored as potential therapeutic agents for sleep disorders and other conditions.

Scientific Research Applications

σ Receptor Ligands and Potential Antineoplastic Agents

N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide and its derivatives have been studied as σ receptor ligands, particularly for σ2 receptor affinity. This research is significant due to the potential antineoplastic (anti-cancer) applications of these compounds. Studies found high affinities in σ2 receptor binding for almost all compounds, some displaying subnanomolar range affinities. This research indicates the potential of these compounds in cancer treatment and PET diagnosis agents (Berardi et al., 2004).

5-HT1A Receptor Antagonists

Research into similar compounds has explored their role as 5-HT1A receptor antagonists. These antagonists are crucial in studying the function of the 5-HT1A receptor, which has implications in various neurological and psychiatric disorders. For instance, WAY-100635, a compound closely related to N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, has been used as a standard antagonist in studies of 5-HT1A receptor function (Forster et al., 1995).

Fluorescent Probes and Sensing Applications

The derivatives of N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide have been investigated as fluorescent probes for detecting various ions and compounds in aqueous solutions. These studies are important for developing sensitive and selective methods for environmental and biological sensing applications. For example, research on polythiophene-based conjugated polymers incorporating similar structural features showed high selectivity and sensitivity toward certain metal ions in aqueous solutions (Guo et al., 2014).

σ1 Receptor Ligands and Pain Management

Investigations into benzylpiperazinyl derivatives related to N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide have explored their use as σ1 receptor ligands. These studies are particularly relevant for pain management, as σ1 receptors modulate nociceptive signaling. Compounds showing high σ1 receptor affinity and selectivity have potential therapeutic applications in treating chronic pain (Romeo et al., 2021).

properties

IUPAC Name

N'-cyclohexyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O3/c1-25-12-14-26(15-13-25)20(17-8-10-19(29-2)11-9-17)16-23-21(27)22(28)24-18-6-4-3-5-7-18/h8-11,18,20H,3-7,12-16H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQCXCAJFNQCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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